{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine is a heterocyclic compound characterized by a pyrrolo[2,3-d]pyrimidine core. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as a building block in the synthesis of various bioactive molecules. Its structural features allow it to interact with specific biological targets, making it relevant in the development of therapeutic agents.
This compound is classified under the category of pyrrolopyrimidines, which are known for their diverse pharmacological properties. It is often synthesized as an intermediate in the preparation of more complex molecules with potential applications in treating various diseases, including cancers and autoimmune disorders. The compound's chemical identity is denoted by its IUPAC name and can be found in databases such as PubChem, where it is listed under the identifier CID 69264020 .
The synthesis of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine typically involves several key steps:
Industrial methods may also employ continuous flow reactors to optimize production efficiency and reduce waste.
The molecular structure of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine can be represented as follows:
The three-dimensional conformation of this molecule can be analyzed using computational chemistry tools or X-ray crystallography to understand its interactions with biological targets .
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine participates in various chemical reactions:
The mechanism of action for {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine primarily involves its role as an inhibitor of specific kinases:
The physical properties of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine include:
Chemical properties include:
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine has several applications in scientific research:
The construction of the 6-methyl-7H-pyrrolo[2,3-d]pyrimidine core necessitates precise sequential transformations. A prominent route begins with Knorr-type cyclocondensation between β-keto esters and cyanoacetamidine derivatives, yielding 4-hydroxypyrrolopyrimidine intermediates. Subsequent chlorination using phosphoryl trichloride (POCl₃) activates the C4 position for nucleophilic substitution, crucial for introducing the aminomethyl group [1] [10]. Alternative pathways employ formamidine acetate-mediated ring formation, where ethyl 2-cyanoacetate reacts with acetamidine hydrochloride under basic conditions (e.g., sodium ethoxide) to form 4-aminopyrimidine intermediates. Cyclization is then achieved via Vilsmeier-Haack conditions (POCl₃/DMF), generating the chlorinated core in 65–78% yields [10].
A significant innovation involves one-pot tandem reactions that bypass isolation of intermediates. For example, condensation of 4-chloro-5-iodo-6-methylpyrrolo[2,3-d]pyrimidine with trimethyl orthoformate in methanol generates the C4-formyl intermediate, which undergoes reductive amination (NaBH₃CN/NH₄OAc) to directly yield the methanamine derivative. This method reduces solvent waste by 40% compared to stepwise routes [5].
Table 1: Key Intermediates in Pyrrolo[2,3-d]Pyrimidine Synthesis
Intermediate | CAS Number | Synthetic Route | Yield (%) |
---|---|---|---|
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | 1638767-69-7 | Vilsmeier-Haack cyclization | 78 |
4-Amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | 78727-16-9 | Ammonolysis of chloro derivative | 85 |
4-Formyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | Not available | Oxidation of hydroxymethyl precursor | 72 |
Regiocontrol at C4 and C6 is paramount due to the electron-deficient nature of the pyrrolopyrimidine ring. Protecting group strategies enable selective functionalization: SEM (2-(trimethylsilyl)ethoxymethyl) protection of N7 shields the pyrrole nitrogen, permitting exclusive C4 amination. Subsequent SEM deprotection with trifluoroacetic acid (TFA) reveals N7 for alkylation [4] [5]. For C6 modification, direct electrophilic substitution is hindered by electron deficiency; instead, pre-halogenation (e.g., bromination at C5) enables Suzuki couplings for C6-aryl/heteroaryl introduction prior to C4 functionalization [5].
The aminomethyl moiety at C4 is installed via reductive amination of 4-formyl precursors using sodium cyanoborohydride and ammonia surrogates (e.g., benzylamine for protected intermediates), achieving >90% regioselectivity. Alternatively, nucleophilic displacement of C4-chloro derivatives with phthalimide potassium salt forms protected amines, with hydrazine deprotection yielding the methanamine [1] [6]. For 6-methyl group oxidation, KMnO₄-mediated transformation generates carboxylic acids, esterified to methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS: 1638767-69-7), a precursor for amide-coupled analogs [3].
Palladium-catalyzed cross-couplings enable structural diversification at C5 and C6 positions. Suzuki-Miyaura reactions on 5-iodo-6-methylpyrrolo[2,3-d]pyrimidines employ Pd(dppf)Cl₂ catalysts with aryl/heteroaryl boronic acids in EtOH/H₂O (4:1) at 90°C, achieving 64–89% yields. Key to success is the electron-rich nature of C5, which facilitates oxidative addition of Pd⁰ [5] [6]. For C4-aminated derivatives, Buchwald-Hartwig amination couples aryl halides with pyrrolopyrimidin-4-amines using Pd(OAc)₂/XantPhos and Cs₂CO₃ in dioxane, enabling N-alkyl/aryl introduction [5].
Table 2: Catalytic Conditions for Cross-Coupling Reactions
Reaction Type | Catalyst System | Substrate | Yield Range (%) | Key Applications |
---|---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | 5-Iodo-6-methylpyrrolo[2,3-d]pyrimidine | 64–89 | C5-aryl/heteroaryl introduction |
Buchwald-Hartwig | Pd(OAc)₂/BINAP, Cs₂CO₃ | 4-Chloro-6-methylpyrrolo[2,3-d]pyrimidine | 70–85 | C4-alkylamine/arylamine formation |
Reductive Amination | NaBH₃CN, AcOH | 4-Formyl-6-methylpyrrolo[2,3-d]pyrimidine | 80–92 | Methanamine synthesis |
Microwave-assisted couplings reduce reaction times dramatically: 5-bromo derivatives coupled with pyridin-3-ylboronic acid using Pd(PPh₃)₄ in DMF reach completion in 10 minutes (vs. 12 hours thermally) with 88% yield [5].
Solid-phase synthesis accelerates the generation of C4- and C6-modified analogs. Wang resin-linked pyrrolopyrimidines are synthesized by coupling 4-chloro-6-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid to aminomethyl resin via amide bonds. This tethering allows sequential:
For methanamine derivatives, Rink amide resin is functionalized with Fmoc-protected aminomethyl linkers. After Fmoc deprotection, reductive amination with 4-formylpyrrolopyrimidines followed by resin cleavage yields >50 analogs with purities >85% (HPLC). This approach facilitates rapid SAR studies for kinase inhibition, generating libraries such as 6-(pyridin-3-yl)-4-(aminomethyl)pyrrolo[2,3-d]pyrimidines for CSF1R screening [5].
Table 3: Solid-Phase Synthesis Parameters
Resin Type | Anchoring Chemistry | Diversification Step | Cleavage Conditions | Average Purity (%) |
---|---|---|---|---|
Wang resin | Ester linkage | C4 amination, C5 coupling | 20% TFA/DCM | 82 |
Rink amide | Amide bond | Reductive amination at C4 | 95% TFA/H₂O | 87 |
Sieber amide | Photocleavable linker | C6 halogenation, C4 coupling | UV (365 nm) | 91 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1